molecular formula C21H16ClNO B11994322 (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B11994322
M. Wt: 333.8 g/mol
InChI Key: FYSYUIVSNBZMHG-NTCAYCPXSA-N
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Description

(2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide is an organic compound characterized by its biphenyl and chlorophenyl groups connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: Biphenyl-4-amine and 2-chlorobenzaldehyde.

    Condensation Reaction: The biphenyl-4-amine reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the prop-2-enamide moiety.

    Reduction: Reduction reactions can target the double bond or the amide group, leading to various reduced derivatives.

    Substitution: The aromatic rings in the biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include epoxides or hydroxylated derivatives.

    Reduction: Reduced amides or alkanes.

    Substitution: Halogenated biphenyl or chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity is of interest in drug discovery. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(biphenyl-4-yl)-3-phenylprop-2-enamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (2E)-N-(biphenyl-4-yl)-3-(4-chlorophenyl)prop-2-enamide: Chlorine atom is in a different position, potentially altering its chemical properties.

    (2E)-N-(biphenyl-4-yl)-3-(2-bromophenyl)prop-2-enamide: Bromine instead of chlorine, which may influence its reactivity and interactions.

Uniqueness

The presence of the chlorine atom in the 2-position of the phenyl ring in (2E)-N-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and potential biological activity. This makes it distinct from its analogs and valuable for specific applications.

Properties

Molecular Formula

C21H16ClNO

Molecular Weight

333.8 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(4-phenylphenyl)prop-2-enamide

InChI

InChI=1S/C21H16ClNO/c22-20-9-5-4-8-18(20)12-15-21(24)23-19-13-10-17(11-14-19)16-6-2-1-3-7-16/h1-15H,(H,23,24)/b15-12+

InChI Key

FYSYUIVSNBZMHG-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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